molecular formula C14H8F2N4O4 B2764964 3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone CAS No. 956241-55-7

3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone

Cat. No.: B2764964
CAS No.: 956241-55-7
M. Wt: 334.239
InChI Key: SUDMCTAQFMPRIG-UHFFFAOYSA-N
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Description

3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone is a synthetic organic compound that features an azidocarbonyl group, a difluorobenzodioxole moiety, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone typically involves multiple steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Difluorobenzodioxole Moiety: This step involves the reaction of the pyridinone intermediate with a difluorobenzodioxole derivative under appropriate conditions, such as using a base or a catalyst.

    Azidocarbonyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azidocarbonyl group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the azidocarbonyl group to an amine or amide.

    Substitution: The difluorobenzodioxole moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Bioconjugation: The azidocarbonyl group can be used in click chemistry for bioconjugation applications.

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

Medicine

    Antimicrobial Agents: The compound may exhibit antimicrobial properties and be investigated for use in treating infections.

    Cancer Research: Potential use in the development of anticancer drugs due to its unique structural features.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone would depend on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactions: The azidocarbonyl group can participate in click chemistry reactions, forming stable triazole linkages.

Comparison with Similar Compounds

Similar Compounds

    3-(azidocarbonyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2(1H)-pyridinone: Unique due to the presence of both azidocarbonyl and difluorobenzodioxole groups.

    This compound: Similar structure but with different substituents on the pyridinone ring.

    This compound: Lacks the azidocarbonyl group, leading to different reactivity and applications.

Uniqueness

The presence of the azidocarbonyl group in this compound makes it particularly useful in click chemistry and bioconjugation applications. The difluorobenzodioxole moiety imparts unique electronic properties, making it valuable in materials science and electronics.

Properties

IUPAC Name

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxopyridine-3-carbonyl azide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N4O4/c15-14(16)23-10-4-3-8(6-11(10)24-14)7-20-5-1-2-9(13(20)22)12(21)18-19-17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDMCTAQFMPRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)N=[N+]=[N-])CC2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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